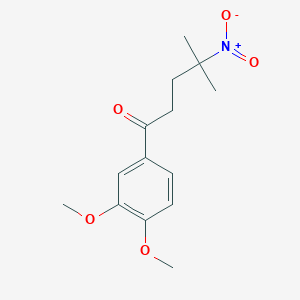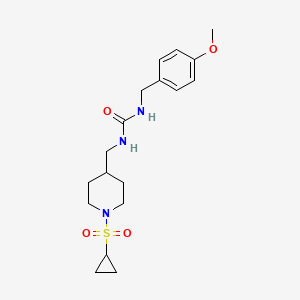
ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate, also known as ETC-159, is a novel small molecule that has been recently developed for scientific research purposes. ETC-159 is a potent and selective inhibitor of the protein Smoothened (SMO), which is a key component of the Hedgehog signaling pathway. The Hedgehog pathway is involved in the regulation of cell growth and differentiation, and aberrant activation of this pathway has been linked to various types of cancer. Therefore, ETC-159 has potential applications in cancer research and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Molecules
One of the primary applications of ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is in the synthesis of complex organic molecules. For instance, the compound has been used as an intermediate in the gram-scale synthesis of naturally occurring 2,7-dioxygenated carbazole alkaloids through an efficient Au-catalyzed cyclization reaction. This synthesis pathway is significant for the preparation of compounds such as 7-methoxymukonal and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate, with the latter being confirmed by X-ray single crystal diffraction study (De-qiang Ma et al., 2014). Such research highlights the compound's utility in facilitating the synthesis of bioactive molecules with potential pharmaceutical applications.
Photophysical and Antioxidant Properties
Further research has focused on the photophysical and antioxidant properties of derivatives of this compound. Studies have achieved the synthesis of compounds like (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol through the reduction of methyl pyrrolo carbazole carboxylate. These compounds have been extensively characterized for their photophysical properties using absorption and fluorescence spectroscopy, revealing sensitivity to solvent polarity and potential for antioxidant activities (Murat Bingul et al., 2018).
Fluorescent Probes for Hydrogen Bonding Studies
The compound's derivatives have also been synthesized for use as fluorescent probes in hydrogen bonding studies. Two new fluorescent carboxylic acid derivatives, incorporating the this compound moiety, were synthesized and their spectroscopic behavior was extensively investigated across various solvents. This research provides insights into the formation of intermolecular hydrogen bonds and the effects of solvent polarity and hydrogen bonding ability on fluorescence properties (A. Mitra et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The chemspider database provides some physicochemical properties of a structurally similar compound, 6-methoxy-2,3,4,9-tetrahydro-1h-carbazole . These properties, such as water solubility and logP, can influence the ADME properties of a compound.
Result of Action
Given its structural similarity to other indole derivatives, it may exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
ethyl 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-20-16(18)10-4-6-14-12(8-10)13-9-11(19-2)5-7-15(13)17-14/h5,7,9-10,17H,3-4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBSUFDIRLXCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)
![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)
![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)



![4-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]imino]-6-fluorochromene-3-carbaldehyde](/img/structure/B2546345.png)
![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)


![7-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2546350.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2546352.png)
